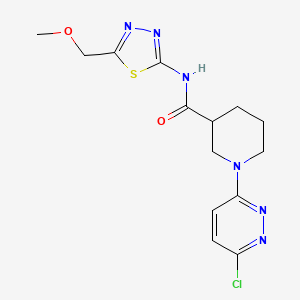![molecular formula C24H28FN3O2 B10988564 N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide](/img/structure/B10988564.png)
N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached to the piperidine ring via a carbonylation reaction.
Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction.
Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a benzylpiperidine moiety but differs in its functional groups and overall structure.
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methylsulfonylamine: This compound is a benzimidazole derivative with similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H28FN3O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidine-1-carbonyl)-4-fluorophenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C24H28FN3O2/c25-20-8-9-22(26-24(30)28-12-4-5-13-28)21(17-20)23(29)27-14-10-19(11-15-27)16-18-6-2-1-3-7-18/h1-3,6-9,17,19H,4-5,10-16H2,(H,26,30) |
InChI Key |
YRYBYNFKUCBWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10988487.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10988498.png)
![4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10988500.png)
![ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10988515.png)
![N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10988517.png)
![Ethyl (2-{[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10988518.png)
![4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10988528.png)
![N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10988536.png)
![N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10988544.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide](/img/structure/B10988548.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10988551.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10988569.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10988577.png)
